N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251622-03-3
Cat. No.: VC7730331
Molecular Formula: C21H18ClFN4O2S
Molecular Weight: 444.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251622-03-3 |
|---|---|
| Molecular Formula | C21H18ClFN4O2S |
| Molecular Weight | 444.91 |
| IUPAC Name | N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
| Standard InChI | InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(4-3-13-26(20)21)30(28,29)27(18-11-7-16(22)8-12-18)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3 |
| Standard InChI Key | CFUHDSMPANZUQP-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a fused triazolo-pyridine scaffold substituted with a sulfonamide group, a 4-chlorophenyl moiety, and a 4-fluorobenzyl group. Its molecular formula, CHClFNOS, corresponds to a molecular weight of 444.91 g/mol. Key structural attributes include:
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Triazolo[4,3-a]pyridine core: A bicyclic system combining a triazole and pyridine ring, known for enhancing metabolic stability and binding affinity .
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Sulfonamide group: Imparts polarity and facilitates interactions with biological targets such as enzymes .
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Halogenated substituents: The 4-chlorophenyl and 4-fluorobenzyl groups contribute to lipophilicity and electronic effects, critical for target recognition .
Table 1: Molecular and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClFNOS | |
| Molecular Weight | 444.91 g/mol | |
| CAS Number | 1251622-03-3 | |
| Solubility | Moderate in DMSO | |
| Stability | Stable under standard lab conditions |
The compound is achiral, with a planar triazolo-pyridine core confirmed by X-ray crystallography in analogous structures . Its logP value (∼3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions optimized for yield and purity:
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Core Formation: Cyclization of pyridine derivatives with hydrazine under acidic conditions generates the triazolo[4,3-a]pyridine core .
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Sulfonamide Coupling: Reaction with 4-chlorophenylsulfonyl chloride and 4-fluorobenzylamine introduces the sulfonamide and aryl groups.
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Purification: Chromatography or recrystallization ensures >95% purity.
Table 2: Key Synthesis Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine, HCl, 80°C, 12h | 65% |
| 2 | 4-Chlorophenylsulfonyl chloride, DMF, RT | 78% |
| 3 | 4-Fluorobenzylamine, EtN, 60°C | 82% |
Spectroscopic Characterization
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NMR: H NMR (DMSO-): δ 8.45 (s, 1H, triazole-H), 7.65–7.30 (m, 8H, aromatic-H), 4.70 (s, 2H, CH), 2.85 (q, 2H, CHCH), 1.30 (t, 3H, CH).
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FTIR: Peaks at 1340 cm (S=O) and 1150 cm (C-F).
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MS: [M+H] at m/z 445.3.
Biological Activities and Mechanisms
Table 3: Biological Activity Data (Analog Compounds)
Challenges and Future Directions
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Synthetic Optimization: Current yields (65–82%) require improvement for scalability.
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Toxicity Profiling: Preliminary data indicate hepatotoxicity at high doses (>100 μM).
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Target Selectivity: Off-target effects on human proteases necessitate structural modifications .
Future research should prioritize in vivo efficacy studies, formulation development, and combinatorial therapies to enhance therapeutic indices.
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